molecular formula C21H28N2O2 B13942452 Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- CAS No. 55320-30-4

Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-

Cat. No.: B13942452
CAS No.: 55320-30-4
M. Wt: 340.5 g/mol
InChI Key: FSLNKFXNZGEWRC-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- is a complex organic compound with a unique structure It belongs to the class of acetamides and features a carbazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- typically involves multiple steps. One common method includes the reaction between a carbazole derivative and an acetamide precursor. The reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl- is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

55320-30-4

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[2-(3-ethyl-4-methoxy-1-methylidene-2,3,4,9-tetrahydrocarbazol-2-yl)ethyl]-N-methylacetamide

InChI

InChI=1S/C21H28N2O2/c1-6-15-16(11-12-23(4)14(3)24)13(2)20-19(21(15)25-5)17-9-7-8-10-18(17)22-20/h7-10,15-16,21-22H,2,6,11-12H2,1,3-5H3

InChI Key

FSLNKFXNZGEWRC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(=C)C2=C(C1OC)C3=CC=CC=C3N2)CCN(C)C(=O)C

Origin of Product

United States

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